molecular formula C16H15NO3S B2398054 5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 145603-20-9

5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2398054
CAS No.: 145603-20-9
M. Wt: 301.36
InChI Key: CDTRHIYZZLBSAV-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a chemical compound based on the privileged 1,4-benzothiazepine scaffold, which is of significant interest in medicinal chemistry and drug discovery. The 1,1-dioxide moiety classifies this structure as a sultam, a feature known to influence the physicochemical properties and binding characteristics of a molecule. The benzothiazepine core is a well-established pharmacophore, with derivatives like Diltiazem being clinically used as cardiovascular agents . Recent research has expanded the potential applications of this scaffold, demonstrating that novel 1,5-benzothiazepine derivatives exhibit promising in vitro cytotoxic activity, particularly against liver cancer cell lines such as Hep G-2 . Furthermore, structural analogues based on different heterocyclic systems, such as the 1,4-benzodioxine and 1,4-benzoxazin-3-one scaffolds, have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key anticancer drug target involved in DNA repair processes . The synthesis of complex benzothiazepine derivatives can be achieved through modern, efficient methods, including green chemistry approaches utilizing polyethylene glycol-400 (PEG-400) as a reaction medium . This product is intended for research purposes such as hit-to-lead optimization, scaffold hopping in inhibitor development, and the exploration of new structure-activity relationships (SAR). It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-17-13-9-5-6-10-14(13)21(19,20)15(11-16(17)18)12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTRHIYZZLBSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and oxidation to yield the desired thiazepine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazepine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has a molecular formula of C16H15NOS and a molecular weight of approximately 269.37 g/mol. The compound features a thiazepine ring structure that contributes to its biological activity. Its unique structure allows for various modifications that can enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of 5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin have demonstrated significant antimicrobial activity. For instance, compounds synthesized from this scaffold have shown efficacy against various bacterial strains and fungi. A study highlighted the synthesis of substituted derivatives that exhibited potent antimicrobial effects, suggesting their potential as lead compounds in drug development for infections .

Anticancer Activity

The thiazepine derivatives have also been investigated for their anticancer properties. Several studies report that modifications to the thiazepine core can yield compounds with selective cytotoxicity against cancer cell lines. For example, research has shown that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Synthetic Methodologies

The synthesis of 5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin derivatives typically involves multi-step reactions including cyclization and functionalization processes. Common methods include:

  • Michael Addition Reactions : This approach has been utilized to introduce various substituents onto the thiazepine ring, enhancing its biological profile .
  • Oxidative Lactamization : Recent advancements have explored the use of transition metal catalysts to facilitate the formation of lactams from aromatic precursors, which can be further transformed into thiazepine derivatives .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Chemical and Pharmaceutical Research detailed the synthesis of novel benzenesulfonamide derivatives based on the thiazepine structure. These compounds were evaluated for their antimicrobial activity against various pathogens. The results indicated that specific modifications significantly increased antibacterial potency compared to standard antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on anticancer applications, researchers synthesized a series of thiazepine derivatives and tested them against several cancer cell lines. The findings revealed that some compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. These results underscore the potential of thiazepine derivatives as candidates for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the methyl and phenyl substituents.

    5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the 1,1-dioxide functionality.

Uniqueness

5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is unique due to the presence of both the methyl and phenyl groups, as well as the 1,1-dioxide functionality. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Biological Activity

5-Methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound belonging to the thiazepine family. This compound features a seven-membered ring that contains both sulfur and nitrogen atoms, contributing to its unique chemical properties and potential biological activities. Its structure includes methyl and phenyl substituents along with a 1,1-dioxide functionality, which may enhance its pharmacological effects compared to other thiazepine derivatives.

Research indicates that compounds within the thiazepine family often interact with various biological targets, including receptors and enzymes. Specifically, this compound has been noted for its potential interactions with cannabinoid receptors CB1 and CB2. These interactions may modulate pain sensation, mood, and memory functions.

Antioxidant Activity

A study on analogs of thiazepine derivatives demonstrated strong antioxidant properties. These compounds exhibited significant inhibition of reactive oxygen species (ROS) generation and lipid peroxidation, highlighting their potential in preventing oxidative stress-related disorders .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that certain derivatives exhibited competitive inhibition with IC50 values significantly lower than that of the standard drug acarbose . This suggests potential applications in managing diabetes by controlling blood sugar levels.

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of related thiazepine derivatives on cancer cell lines indicated variable results. Some analogs were found to be non-cytotoxic at concentrations up to 20 µM over 48 hours, while others showed concentration-dependent cytotoxicity. This variability underscores the importance of structural modifications in determining the biological activity of thiazepine compounds .

Comparative Analysis of Biological Activities

CompoundTarget ActivityIC50 (µM)Notes
Acarboseα-glucosidase Inhibition37.38 ± 1.37Standard comparator
Compound 2Bα-glucosidase Inhibition2.62 ± 0.30Most potent inhibitor
Compound 3Bα-glucosidase Inhibition3.63 ± 0.36Comparable activity
Compound 1Tyrosinase InhibitionNot specifiedAnti-melanogenic effects observed

Study on Antidiabetic Activity

A recent investigation into the antidiabetic properties of synthesized thiazepine derivatives revealed promising results. Compounds were administered to diabetic model organisms, leading to significant reductions in blood glucose levels over a treatment period of 28 days. Notably, compound 2B lowered blood glucose levels comparable to established antidiabetic treatments .

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of related thiazepine derivatives indicated effectiveness against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Q & A

Basic Question: What are the critical steps and reagents for synthesizing 5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide?

Methodological Answer:
The synthesis typically involves cyclization reactions and sulfone formation. Key reagents include sodium hydride (NaH) for deprotonation, lithium hexamethyldisilazide (LiHMDS) for sulfonamide activation, and Suzuki coupling catalysts for aryl substitutions. For example, intermediates like 5-aryl-1,2-thiazinan-3-one-1,1-dioxide derivatives are synthesized via ring-opening reactions in solvents such as N,N-dimethylacetamide (DMAc), followed by Michael additions and NaOMe-mediated cyclization . Yield optimization (e.g., 66%–74%) depends on precise stoichiometry and temperature control (e.g., 40°C for 12–24 hours) .

Basic Question: Which spectroscopic techniques are prioritized for structural characterization?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the benzothiazepine core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C22H19NO3S, MW 377.5) . Infrared (IR) spectroscopy identifies sulfone (S=O) stretches (~1300–1150 cm⁻¹). X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Question: How to design experiments assessing stability under environmental conditions?

Methodological Answer:
Adopt a split-split plot design with time as a factor. For abiotic stability, test photodegradation (UV exposure), hydrolysis (pH 3–9 buffers), and thermal stability (25°C–60°C). For biotic stability, use microbial consortia from soil/water samples. Replicate experiments (n=4) with controls and quantify degradation products via LC-MS . Environmental fate studies should measure partition coefficients (log P) and bioaccumulation potential using OECD Test Guideline 305 .

Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions (e.g., overlapping NMR signals) are addressed by:

  • 2D-NMR techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
  • Isotopic labeling : Use deuterated analogs to track proton exchange in dynamic systems .

Basic Question: What computational methods predict physicochemical properties?

Methodological Answer:

  • Molecular dynamics simulations : Estimate solubility and log P using software like Schrödinger Suite or Gaussian.
  • Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces for reactivity insights.
  • PubChem data : Leverage precomputed properties (e.g., InChI=1S/C22H19NO3S) for initial screenings .

Advanced Question: How do substituent modifications affect biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:

  • Substituent variation : Introduce electron-withdrawing (e.g., -Br) or donating (e.g., -OCH3) groups at phenyl or methyl positions.
  • Biological assays : Test against target enzymes (e.g., kinases) or receptors using IC50/EC50 measurements.
  • Molecular docking : AutoDock Vina or Glide to predict binding affinities. For example, bulkier substituents may enhance hydrophobic interactions but reduce solubility .

Basic Question: What protocols ensure purity assessment during synthesis?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254 nm).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to detect solvent residues.
  • Elemental analysis : Validate C, H, N, S percentages (±0.4% theoretical) .

Advanced Question: What are the environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental partitioning : Measure soil adsorption (Koc), water solubility, and volatility.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (LC50) and algal growth inhibition (OECD 201).
  • Biotransformation : Identify metabolites via high-resolution mass spectrometry in simulated wastewater .

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